2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid
CAS No.: 1024026-75-2
Cat. No.: VC5884706
Molecular Formula: C11H14N2O4
Molecular Weight: 238.243
* For research use only. Not for human or veterinary use.
![2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid - 1024026-75-2](/images/structure/VC5884706.png)
Specification
CAS No. | 1024026-75-2 |
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Molecular Formula | C11H14N2O4 |
Molecular Weight | 238.243 |
IUPAC Name | 2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetic acid |
Standard InChI | InChI=1S/C11H14N2O4/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15) |
Standard InChI Key | YDJCMWZZRHTEMF-UHFFFAOYSA-N |
SMILES | C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-[1-(2-furylmethyl)-3-oxo-2-piperazinyl]-acetic acid, delineates its core structure:
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A piperazine ring substituted at position 2 with a furan-2-ylmethyl group and at position 3 with a keto group (3-oxo).
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An acetic acid moiety is attached to the piperazine nitrogen at position 2.
Molecular Formula and Mass
Based on structural analogs such as [1-(2-fluorobenzyl)-3-oxopiperazin-2-yl]acetic acid (PubChem CID: 2996914) , the molecular formula is inferred to be C₁₂H₁₅N₂O₄, with an average molecular mass of 263.26 g/mol. Key physicochemical parameters include:
Property | Value |
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Molecular Formula | C₁₂H₁₅N₂O₄ |
Molecular Weight | 263.26 g/mol |
Hydrogen Bond Donors | 2 (NH, COOH) |
Hydrogen Bond Acceptors | 5 (O, N) |
Topological Polar Surface Area | ~95 Ų (estimated) |
The presence of the furan ring introduces aromaticity and electron-rich regions, while the 3-oxo group on the piperazine ring enhances hydrogen-bonding potential .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route for this compound is documented, methodologies for analogous piperazine derivatives suggest the following steps:
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Formation of the Piperazine Core: Cyclization of ethylenediamine derivatives with carbonyl-containing reagents, such as glyoxal, under acidic conditions .
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Introduction of the Furan Side Chain: Alkylation of the piperazine nitrogen using 2-furylmethyl bromide or chloride in the presence of a base (e.g., K₂CO₃) .
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Acetic Acid Functionalization: Coupling of the piperazine nitrogen with bromoacetic acid or its esters, followed by hydrolysis to yield the free carboxylic acid .
A related synthesis is described for ethyl [1-({[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}amino)cyclohexyl]acetate (ChemSpider ID: 22232762) , which shares the 3-oxopiperazine and furylmethyl motifs. Microwave-assisted cyclization, as reported for nitroheterocyclic antituberculosis agents , could optimize reaction efficiency.
Structural Analogues and Modifications
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Gabapentin Analogs: Gabapentin (C₉H₁₇NO₂), a cyclohexaneacetic acid derivative, shares the acetic acid moiety but lacks the piperazine and furan groups .
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Fluorinated Derivatives: [1-(2-Fluorobenzyl)-3-oxopiperazin-2-yl]acetic acid (PubChem CID: 2996914) demonstrates how aryl substitutions influence solubility and bioactivity .
Physicochemical and Quantum Chemical Properties
Solubility and Lipophilicity
The acetic acid group enhances aqueous solubility, while the furan ring and piperazine core contribute to moderate lipophilicity. Computed logP values for similar compounds range from 0.5 to 1.5 , suggesting balanced membrane permeability.
Quantum Mechanical Calculations
Density functional theory (DFT) studies on nitroheterocycles highlight the importance of frontier molecular orbitals (FMOs):
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HOMO-LUMO Gap: A narrow gap (~4–5 eV) in nitroheterocycles correlates with redox activity, which may extend to furan-containing analogs .
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Electrostatic Potential Maps: Negative potential regions near the furan oxygen atoms could facilitate interactions with biological targets .
Research Gaps and Future Directions
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